2,8-Diaminochrysene

Description

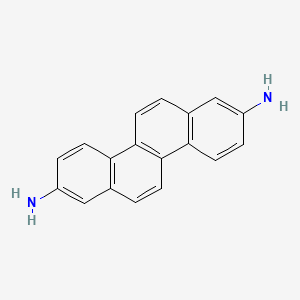

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chrysene-2,8-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c19-13-3-7-15-11(9-13)1-5-17-16-8-4-14(20)10-12(16)2-6-18(15)17/h1-10H,19-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKDLNWEWQZIEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C=CC4=C3C=CC(=C4)N)C=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,8 Diaminochrysene

Traditional Multi-step Approaches to the Chrysene (B1668918) Core Functionalization

Traditional syntheses of 2,8-diaminochrysene have historically relied on building the chrysene framework first, followed by the introduction of the amino groups. These multi-step sequences often involve classical organic reactions to achieve the desired substitution pattern.

Routes Involving Reductive Dimerization and Cyclization

A notable strategy for constructing the chrysene core en route to this compound involves the reductive dimerization of a suitable precursor, followed by an acid-catalyzed cyclization. One documented approach utilizes the samarium-induced reductive dimerization of methyl cinnamate (B1238496). encyclopedia.pubresearchgate.net This reaction, facilitated by the presence of aluminum, produces an intermediate adipate (B1204190) ester. researchgate.net Subsequent treatment of this diester with a strong acid, such as sulfuric acid, instigates a cyclization reaction to form the tetracyclic chrysene skeleton. encyclopedia.pub This method provides a foundational structure that can then be further functionalized to introduce the amino groups at the 2 and 8 positions.

Regioselective Nitration and Subsequent Reduction to Amino Groups

Once the chrysene core is assembled, the introduction of amino groups at the 2 and 8 positions is typically accomplished through a two-step process: nitration followed by reduction. The nitration of the chrysene system, often employing nitrating agents like nitric acid, leads to the formation of a dinitrochrysene derivative. encyclopedia.pub The specific substitution pattern is directed by the electronic properties of the chrysene ring system. Following nitration, the dinitro compound is subjected to a reduction reaction to convert the nitro groups into the desired amino functionalities. encyclopedia.pub A variety of reducing agents can be employed for this transformation, including samarium and indium metal, or catalytic hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) with a palladium on carbon (Pd/C) catalyst. encyclopedia.pubnih.gov This nitration-reduction sequence is a well-established method for installing amino groups onto aromatic frameworks. encyclopedia.pub

Modern Catalytic and Green Chemistry Syntheses

In recent years, the development of more efficient and environmentally conscious synthetic methods has become a priority. This has led to the exploration of modern catalytic and green chemistry approaches for the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions for Diaminochrysene Scaffold

Transition metal-catalyzed reactions have revolutionized organic synthesis, offering powerful tools for the construction of complex molecular architectures. mdpi.comfrontiersin.org While specific applications of transition metal-catalyzed coupling reactions for the direct synthesis of the this compound scaffold are still an emerging area of research, the principles of these reactions are highly relevant. Methodologies such as Suzuki-Miyaura coupling have been used to prepare precursors for complex polycyclic aromatic hydrocarbons. researchgate.net In principle, transition metal catalysis could be employed to directly couple amino-containing fragments or to functionalize the chrysene core with amino groups in a more direct and efficient manner than traditional methods. mdpi.com The development of such catalytic systems would represent a significant advancement in the synthesis of this and related compounds.

Optimization of Reaction Conditions and Yield for Laboratory Scale

The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters. For the laboratory-scale synthesis of this compound, careful control of factors such as temperature, reaction time, and reagent stoichiometry is crucial for maximizing the yield and purity of the final product. jmst.inforesearchgate.net

For example, in the samarium-induced reductive dimerization, the specific role of aluminum as an additive has been noted as important for the success of the dimerization reaction. researchgate.net Similarly, in the nitration step, the choice of nitrating agent and reaction conditions can influence the regioselectivity and the extent of nitration. smolecule.com In the subsequent reduction of the dinitrochrysene, the selection of the reducing agent and catalyst can impact the efficiency and cleanliness of the conversion to this compound. nih.gov

Below is a table summarizing key reaction steps and associated conditions that are often optimized for the synthesis of this compound and related compounds.

| Reaction Step | Reagents/Catalysts | Typical Conditions | Key Optimization Parameters | Reference |

| Reductive Dimerization | Methyl cinnamate, Samarium, Aluminum | THF | Role and amount of aluminum additive | researchgate.net |

| Cyclization | Dimeric ester, Sulfuric acid | Heat | Acid concentration, Temperature | encyclopedia.pub |

| Nitration | Chrysene, Nitric acid | - | Concentration of nitric acid, Temperature | encyclopedia.pubnih.gov |

| Nitration (Green) | Chrysene, Bismuth nitrate, Montmorillonite | Microwave irradiation | Power and duration of microwave irradiation | researchgate.net |

| Reduction | Dinitrochrysene, Hydrazine hydrate, Pd/C | - | Catalyst loading, Hydrazine hydrate concentration | nih.gov |

| Reduction (Alternative) | Dinitrochrysene, Samarium, Indium | - | Metal stoichiometry, Solvent | encyclopedia.pub |

The systematic optimization of these variables is essential for developing a robust and reproducible synthesis of this compound for research purposes.

Challenges in Scalable Synthesis of this compound

A significant challenge in producing this compound on a larger scale is the multi-step nature of the available synthetic pathways. encyclopedia.pub The logical conception of a multi-step synthesis for a designated compound from a specified starting material is often a complex problem in organic chemistry. encyclopedia.pub For fine chemicals, manufacturing often involves intricate, multi-step processes conducted in multipurpose facilities, which contributes to their high cost and low production volume. Current time information in Bangalore, IN.

One common strategy for synthesizing amino-substituted PAHs involves the nitration of the aromatic core, followed by the reduction of the nitro groups. For instance, the nitration of chrysene can yield dinitrochrysene, which is then reduced to diaminochrysene. nih.gov A patent from 1936 describes the preparation of this compound by the reduction of 2,8-dinitrochrysene. google.comgoogle.com However, controlling the regioselectivity of the initial nitration can be difficult. The direct nitration of chrysene with nitric acid has been reported to produce 6,12-dinitrochrysene (B11947616) as the main product. nih.gov Achieving the desired 2,8-substitution pattern often requires specific precursors or reaction conditions, which can add complexity and cost to the process. The functionalization of PAHs at specific sites, such as the 2- and 7-positions of pyrene (B120774) (analogous to the 2,8-positions of chrysene), is known to be challenging. mdpi.com

Another synthetic approach involves the construction of the chrysene skeleton from smaller molecules, followed by the introduction of the amino groups. A method has been described that utilizes the samarium-induced reductive dimerization of methyl cinnamate to form an adipate ester intermediate, which is then cyclized to form the chrysene core and subsequently converted to this compound. encyclopedia.pubresearchgate.netresearchgate.net While this method can provide a specific substitution pattern, the use of specialized and costly reagents like samarium metal can be a significant barrier to economic viability on an industrial scale. heteroletters.org

The reaction conditions required for some of the synthetic steps can also pose challenges for scalability. For example, cyclization reactions to form the polycyclic aromatic system may require strong acids like sulfuric acid. encyclopedia.pub The use of such corrosive and hazardous materials on a large scale necessitates specialized, corrosion-resistant equipment and stringent safety protocols, thereby increasing capital and operational costs.

Purification of the final product and intermediates is another critical challenge. The low solubility of chrysene and its derivatives in common solvents can complicate purification processes like recrystallization. frontiersin.org Chromatographic techniques, which are often employed for purification at the laboratory scale, are generally not economically feasible for large-scale industrial production. heteroletters.org The need for high purity, especially for applications in materials science or as pharmaceutical intermediates, makes the development of efficient and scalable purification methods crucial.

The challenges in the scalable synthesis of this compound are summarized in the table below.

| Challenge | Description | Implication for Scalable Synthesis |

| Multi-step Synthesis | The synthesis involves multiple sequential chemical reactions. encyclopedia.pub | Accumulation of yield losses at each step, increased consumption of reagents and solvents, and longer production times. |

| Regioselectivity | Difficulty in controlling the position of functional groups on the chrysene backbone, leading to isomer mixtures. nih.govmdpi.com | Complex and costly purification processes are required to separate the desired 2,8-isomer from unwanted side products. |

| Harsh Reaction Conditions | Use of strong acids or other hazardous reagents. encyclopedia.pub | Requires specialized, corrosion-resistant equipment and stringent safety measures, increasing capital and operational costs. |

| Costly Reagents | Utilization of expensive materials like samarium metal. researchgate.netresearchgate.netheteroletters.org | High cost of raw materials significantly increases the overall production cost, potentially making the process economically unviable. |

| Purification Difficulties | Low solubility and the need to remove impurities and isomers. heteroletters.orgfrontiersin.org | Standard large-scale purification methods may be ineffective; specialized and expensive techniques may be necessary. |

| Low Overall Yields | The cumulative effect of the above challenges leads to a small amount of final product from a large amount of starting materials. Current time information in Bangalore, IN. | High production costs and significant waste generation, making it difficult to meet potential market demands affordably. |

Advanced Structural Elucidation and Spectroscopic Characterization of 2,8 Diaminochrysene and Its Assemblies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for determining the precise structure of organic molecules in solution. acs.orgorganicchemistrydata.org It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. acs.org

Multi-Dimensional NMR for Complex Structure Determination

For complex molecules like substituted chrysenes, one-dimensional (1D) NMR spectra can be crowded and difficult to interpret fully. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals. organicchemistrydata.org These experiments reveal correlations between nuclei, allowing for a complete mapping of the molecular skeleton.

As of this review, no multi-dimensional NMR data for 2,8-diaminochrysene has been published. Such studies would be critical to definitively assign the chemical shifts for each of the non-equivalent protons and carbons in its aromatic structure.

Solid-State NMR for Condensed Phase Analysis

Solid-state NMR (ssNMR) provides structural information about materials in their solid, or condensed, phase. This technique is particularly valuable for studying the structure of materials that are insoluble or for analyzing crystalline and amorphous solids. For polycyclic aromatic hydrocarbons (PAHs), ssNMR can reveal details about molecular packing and intermolecular interactions that are not accessible in solution-state NMR.

There are currently no published solid-state NMR studies specifically for this compound. Analysis of related PAHs using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be analogous for future studies to probe the solid-state structure of this compound and its assemblies.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. unica.itfiveable.meutm.my It provides precise data on bond lengths, bond angles, and the spatial packing of molecules within a crystal lattice. utm.my

Determination of Crystal Packing and Intermolecular Interactions

A successful SCXRD analysis of this compound would reveal how the molecules arrange themselves in the solid state. Key insights would include the nature of intermolecular interactions, such as hydrogen bonding involving the amino groups and π-π stacking of the chrysene (B1668918) cores. These interactions govern the material's bulk properties.

To date, a crystal structure for this compound has not been reported in the Crystallography Open Database or other public repositories. The primary challenge remains the growth of single crystals of sufficient quality for diffraction experiments. fiveable.me

Co-crystallization Studies of this compound

Co-crystallization is a technique in crystal engineering where a target molecule (like an active pharmaceutical ingredient) is crystallized with a second molecule (a "coformer") to form a new crystalline solid with modified physicochemical properties, such as solubility or stability. ijsrtjournal.comijper.orgturkjps.org The amino groups of this compound, capable of acting as hydrogen bond donors, make it a candidate for forming co-crystals with suitable coformers that possess hydrogen bond acceptor sites (e.g., carboxylic acids). ijsrtjournal.comturkjps.org

A search of the current literature reveals no published co-crystallization studies involving this compound. Such research could explore the formation of novel multi-component solids with unique structural and functional properties. neurips.ccucl.ac.uk

Advanced Vibrational Spectroscopy

For this compound, IR and Raman spectra would be expected to show characteristic bands for:

N-H stretching of the primary amine groups, typically in the 3300-3500 cm⁻¹ region.

Aromatic C-H stretching above 3000 cm⁻¹.

Aromatic C=C ring stretching in the 1400-1600 cm⁻¹ region.

C-N stretching vibrations.

Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the aromatic rings.

While the synthesis of this compound is known, detailed and assigned vibrational spectra have not been published. encyclopedia.pub Studies on other amino-substituted PAHs confirm that the introduction of an amino group significantly influences the vibrational spectrum compared to the parent hydrocarbon. nih.gov A thorough analysis, often supported by computational methods like Density Functional Theory (DFT), would be required for a complete assignment of the vibrational modes of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Probing

For comparison, the FT-IR spectrum of chrysene shows characteristic peaks for the aromatic C-H stretching and bending, as well as the C=C stretching of the fused ring system. The introduction of the two amino groups at the 2 and 8 positions would significantly alter the spectrum, particularly in the N-H stretching and bending regions, providing clear evidence for the presence and nature of these functional groups. The positions of the out-of-plane C-H bending bands can also provide information about the substitution pattern on the aromatic rings.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (Amino group) | 3300-3500 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| C=C (Aromatic) | 1500-1700 | Stretching |

| N-H (Amino group) | 1500-1700 | Bending (Scissoring) |

| C-N | 1250-1350 | Stretching |

| Aromatic C-H | 650-900 | Out-of-plane Bending |

Raman Spectroscopy for Molecular Fingerprinting and Environmental Sensing

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent technique for characterizing the polycyclic aromatic core of this compound.

While a specific Raman spectrum for this compound is not documented in readily accessible literature, the spectrum of the parent molecule, chrysene, has been studied. researchgate.net The Raman spectrum of chrysene exhibits strong bands corresponding to the ring breathing modes and other skeletal vibrations of the fused aromatic rings. For this compound, the introduction of the amino groups would lead to changes in the Raman spectrum. New bands associated with the C-N stretching and N-H bending vibrations would appear. Furthermore, the electronic perturbation of the chrysene core by the electron-donating amino groups would likely cause shifts in the frequencies and changes in the intensities of the chrysene-related bands. spiedigitallibrary.org

The study of 6-nitrochrysene, a chrysene derivative with an electron-withdrawing group, has shown that the substituent significantly influences the vibrational spectra. uchile.cl Similarly, the electron-donating amino groups in this compound are expected to induce notable changes in the Raman spectrum, providing a detailed molecular fingerprint. Raman spectroscopy can also be employed for environmental sensing, as the technique can detect low concentrations of PAHs. The unique Raman signature of this compound would allow for its identification in complex matrices.

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) in Chrysene Derivatives |

|---|---|

| Aromatic C-H Stretching | 3000-3100 |

| Ring C=C Stretching | 1300-1650 |

| C-H Bending | 1000-1300 |

| Ring Breathing/Skeletal Vibrations | Below 1000 |

Ultrafast Electronic and Time-Resolved Spectroscopy

Ultrafast spectroscopic techniques, operating on femtosecond to picosecond timescales, are crucial for understanding the dynamic processes that occur in molecules after they absorb light. These methods provide insights into the fate of excited electronic states, which is fundamental to the photophysical and photochemical properties of materials.

Upon absorption of a photon, this compound is promoted to an excited electronic state. The subsequent relaxation pathways, including internal conversion, intersystem crossing, and fluorescence, determine the molecule's photophysical properties. Time-resolved absorption and fluorescence spectroscopy can be used to monitor the population and depopulation of these excited states.

Studies on other polycyclic aromatic hydrocarbons and their derivatives have revealed complex excited-state dynamics. For instance, the excited-state lifetimes of PAH radical cations have been investigated using ultrafast spectroscopy, showing rapid internal conversion processes. unige.chresearchgate.net The introduction of amino groups into the chrysene structure is expected to significantly influence the excited-state dynamics. The lone pair of electrons on the nitrogen atoms can participate in intramolecular charge transfer (ICT) processes upon photoexcitation, potentially leading to the formation of a highly polar excited state. This can open up new relaxation channels and affect the fluorescence quantum yield and lifetime. The investigation of phenanthrene, a related PAH, has shown that internal conversion from higher excited states can occur on a sub-picosecond timescale. rsc.orgrsc.org

In molecular assemblies, such as thin films or aggregates, intermolecular interactions can lead to new electronic phenomena, including charge transfer between adjacent molecules. Time-resolved spectroscopy is a powerful tool to study these processes. In assemblies of this compound, photoinduced electron transfer from the amino group of one molecule to the aromatic system of a neighboring molecule could occur.

Time-resolved microwave conductivity (TRMC) and transient absorption spectroscopy are techniques that can be used to probe charge separation and recombination dynamics in such assemblies. The rate of charge transfer and the lifetime of the charge-separated state are critical parameters for the performance of organic electronic devices. The dynamics of these processes are influenced by the molecular packing and the electronic coupling between adjacent molecules in the assembly.

Chiroptical Spectroscopic Techniques for Chiral Derivatives

Chirality, or "handedness," is a fundamental property in chemistry and materials science. While this compound itself is not chiral, the introduction of chiral substituents or the synthesis of inherently chiral derivatives, such as helicenes, can impart chiroptical properties. academie-sciences.fr Chiroptical spectroscopy probes the differential interaction of left and right circularly polarized light with chiral molecules.

Electronic Circular Dichroism (ECD) and Circularly Polarized Luminescence (CPL) are the primary techniques for studying chiral molecules. ECD measures the difference in absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule in its ground state. CPL, on the other hand, measures the differential emission of left and right circularly polarized light from a chiral luminophore, offering insights into the geometry of the excited state.

For chiral derivatives of this compound, the ECD spectrum would be sensitive to the absolute configuration of the chiral centers or the helical sense of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict and interpret the ECD spectra. mdpi.com Similarly, CPL spectroscopy would reveal the chirality of the emissive excited state. The dissymmetry factor, which is the ratio of the circularly polarized component to the total luminescence, is a key parameter in CPL and is crucial for applications in chiral sensing and displays. The development of chiral derivatives of this compound could lead to materials with strong chiroptical responses, driven by the combination of the large aromatic chromophore and the specific chiral structure. d-nb.inforsc.org

Theoretical and Computational Investigations of 2,8 Diaminochrysene

Electronic Structure and Aromaticity Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is based on the principle that the ground-state energy of a system is a unique functional of the electron density. irjweb.commpg.de DFT is widely used for its balance of accuracy and computational cost, making it suitable for studying large polycyclic aromatic hydrocarbons (PAHs). wikipedia.orgstfc.ac.uk

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comajchem-a.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive. mdpi.comwuxiapptec.com The energies and spatial distributions of the HOMO and LUMO can identify the regions of a molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), respectively. ajchem-a.comwuxiapptec.com

For 2,8-diaminochrysene, the electron-donating amino groups are expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap compared to the parent chrysene (B1668918) molecule, thereby increasing its reactivity. While specific calculated values for this compound are not available in the cited literature, the table below illustrates typical data obtained from such DFT calculations for representative molecules.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | DFT (B3LYP/6-311++G(d,p)) irjweb.com |

| 5-azaindole | Not Specified | Not Specified | 8.38 | DFT wuxiapptec.com |

| 3-ax. 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide | Not Specified | Not Specified | 4.0805 | B3LYP/6-311+G mdpi.com |

Aromaticity is a fundamental concept in chemistry used to describe the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. Computational methods provide quantitative measures of aromaticity.

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom (with no electrons or basis functions) at a specific point, typically the center of a ring, and calculating the magnetic shielding at that point. github.io A negative NICS value (NICS < 0) indicates a diatropic ring current, characteristic of an aromatic ring, while a positive value indicates a paratropic current, found in antiaromatic rings. github.io NICS calculations are valuable for assessing the local aromaticity of individual rings within a polycyclic system like this compound. stfc.ac.uk

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure of aromaticity. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. nih.gov The HOMA index is normalized so that a value of 1 represents a fully aromatic system (like benzene), while a value of 0 or less indicates a non-aromatic or antiaromatic system. nih.gov It can be broken down into geometric (GEO) and energetic (EN) components that describe the contributions of bond length alternation and bond length elongation to the loss of aromaticity. nih.gov

For this compound, these indices would quantify the influence of the amino substituents on the π-electron delocalization of the four rings in the chrysene core.

Molecular Dynamics Simulations for Solution Behavior and Self-Assembly

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and bulk properties. rsc.org These simulations are crucial for understanding how molecules like this compound behave in solution and how they might interact with each other to form larger aggregates or self-assembled structures. rsc.orgacs.org

The process involves solving Newton's equations of motion for a system of interacting particles, where the forces between particles are described by a force field. rsc.org For this compound, MD simulations could explore:

Solvation: How the molecule orients itself and interacts with solvent molecules.

Aggregation: The tendency of molecules to stack via π-π interactions, a common feature of PAHs. acs.org

Self-Assembly: The formation of ordered nanostructures, which is influenced by factors like hydrogen bonding (from the amino groups) and van der Waals forces. columbia.eduacs.org

Studies on the parent chrysene molecule have used MD simulations to understand its self-assembly on graphite (B72142) surfaces, calculating an adsorption energy of 32 kcal/mol for a single molecule. nih.govcolumbia.edu Similar simulations for this compound would reveal how the amino groups direct intermolecular interactions and influence the resulting supramolecular architecture.

Computational Prediction of Spectroscopic Signatures (NMR, UV-Vis, IR)

Computational methods can predict various spectroscopic signatures, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. researchgate.net Comparing computed shifts with experimental spectra aids in signal assignment and structure verification. For complex PAHs, theoretical predictions are often essential for unambiguous characterization. stfc.ac.ukresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net These calculations can explain the color of a compound and how its electronic structure is affected by substitutions, as seen in studies of diamino-substituted perylene (B46583) bisimides where regioisomers showed distinct optical properties. researchgate.net

IR Spectroscopy: DFT calculations can accurately predict vibrational frequencies. mdpi.com The resulting computed IR spectrum, often scaled by a factor to correct for anharmonicity and basis set limitations, can be compared with an experimental spectrum to identify characteristic vibrational modes of functional groups, such as the N-H stretches and bends of the amino groups in this compound.

The table below illustrates the kind of data generated from computational spectroscopic predictions.

| Spectroscopy Type | Calculated Property | Typical Method | Application |

|---|---|---|---|

| NMR | ¹³C and ¹H Chemical Shifts (ppm) | DFT (GIAO) | Structure verification and signal assignment researchgate.net |

| UV-Vis | Absorption Wavelength λmax (nm), Oscillator Strength (f) | TD-DFT | Predicting color and electronic transitions researchgate.net |

| IR | Vibrational Frequencies (cm-1), Intensities | DFT | Functional group identification and vibrational mode assignment mdpi.com |

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction. This allows for the identification of reaction intermediates, transition state structures, and the calculation of activation energies, providing a detailed mechanistic understanding.

For this compound, theoretical modeling could be applied to:

Investigate Synthesis Mechanisms: While a synthesis for this compound from the reductive dimerization of methyl cinnamate (B1238496) has been reported, computational modeling could elucidate the step-by-step mechanism, identify the rate-limiting step, and rationalize the role of reagents. researchgate.net

Predict Reactivity: By modeling reactions such as electrophilic substitution, one could predict the most likely sites of reaction on the this compound scaffold and the energy barriers involved.

Design Novel Reactions: Understanding the reaction pathways can guide the development of new synthetic routes to this compound and its derivatives.

These calculations typically involve locating stationary points (reactants, products, intermediates) and first-order saddle points (transition states) on the potential energy surface.

Reactivity, Derivatization, and Chemical Transformations of 2,8 Diaminochrysene

Reactions at the Amino Functional Groups

The primary amino groups at the 2 and 8 positions of the chrysene (B1668918) skeleton are nucleophilic and readily undergo reactions typical of aromatic amines. These transformations are fundamental for the synthesis of various derivatives, including amides, substituted amines, and Schiff bases.

Acylation, Alkylation, and Arylation for Amide and Amine Derivatives

Acylation: 2,8-Diaminochrysene can be readily acylated to form the corresponding diamides. This reaction is typically carried out using acylating agents such as acid chlorides or acid anhydrides in the presence of a base. libretexts.orgsigmaaldrich.comebsco.com The resulting N,N'-diacyl-2,8-diaminochrysene derivatives often exhibit altered solubility and electronic properties compared to the parent diamine. The acylation can serve to protect the amino groups or to introduce specific functional moieties. For example, the reaction with acetyl chloride would yield N,N'-(chrysene-2,8-diyl)diacetamide.

Alkylation: The amino groups of this compound can be alkylated using alkyl halides. chandra-asri.comwikipedia.orgchemcess.com This reaction, a nucleophilic substitution, can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent. Over-alkylation can be a challenge, often leading to a mixture of products. wikipedia.org The synthesis of N,N'-dialkyl-2,8-diaminochrysene derivatives can significantly impact the compound's electronic properties and solubility in organic solvents.

Arylation: The introduction of aryl groups at the nitrogen atoms can be achieved through cross-coupling reactions, most notably the Buchwald-Hartwig amination. libretexts.orgwikipedia.orgrsc.org This palladium-catalyzed reaction allows for the formation of C-N bonds between this compound and aryl halides or triflates. wikipedia.org This method is highly versatile and allows for the synthesis of a wide range of N,N'-diaryl-2,8-diaminochrysene derivatives with tunable electronic and photophysical properties. Nickel-catalyzed arylations have also been shown to be effective for the N,N'-diarylation of other aromatic diamines and could likely be applied to this compound. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Acylation | Acid Chloride, Lewis Acid | Aromatic Amide | libretexts.org |

| Alkylation | Alkyl Halide, Base | Substituted Amine | wikipedia.org |

| Arylation | Aryl Halide, Palladium Catalyst, Base | Diaryl Amine | wikipedia.org |

Condensation Reactions with Aldehydes and Ketones

This compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). aliyuncs.com This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. aliyuncs.com The resulting products, containing two azomethine (-C=N-) groups, are often highly colored and fluorescent. The properties of these Schiff bases can be tuned by varying the structure of the aldehyde or ketone reactant. acs.org These compounds are of interest for their potential applications in materials science and as ligands for metal complexes. The reaction is typically catalyzed by an acid and is often reversible. aliyuncs.com

Electrophilic and Nucleophilic Substitution on the Chrysene Core

The chrysene ring system is susceptible to electrophilic attack, with the positions of substitution being influenced by the directing effects of the amino groups.

Electrophilic Substitution: The amino groups are strong activating, ortho-, para-directing groups. byjus.com Therefore, electrophilic substitution on this compound is expected to occur at the positions ortho and para to the amino groups. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration using a mixture of nitric and sulfuric acid would be expected to introduce nitro groups onto the chrysene ring. libretexts.org Similarly, bromination can be achieved using bromine in the presence of a Lewis acid catalyst like FeBr₃. fiveable.menih.gov The high reactivity of the activated ring system may necessitate protective measures, such as acylation of the amino groups, to control the extent and regioselectivity of the substitution. byjus.com

Nucleophilic Substitution: Nucleophilic aromatic substitution on the chrysene core itself is generally difficult due to the electron-rich nature of the aromatic system. However, if the chrysene ring is substituted with strong electron-withdrawing groups, nucleophilic attack may become feasible. There is limited specific information on nucleophilic substitution reactions directly on the this compound core.

Metal Complexation Chemistry: this compound as a Ligand

While specific studies on the metal complexation of this compound are not widely reported, related polycyclic aromatic diamines have been shown to form complexes with various transition metals, such as ruthenium. tandfonline.com The resulting complexes can exhibit interesting photophysical and electrochemical properties, with potential applications in catalysis and materials science. The Schiff bases derived from this compound can also serve as versatile multidentate ligands for a variety of metal ions. revistabionatura.comscielo.br

Polymerization Studies: Incorporation into Advanced Polymer Architectures

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of various polymers through step-growth polymerization.

Polyamides: this compound can react with diacid chlorides to form aromatic polyamides (aramids). mdpi.comnih.govdiva-portal.orggoogle.comiitkgp.ac.in These polymers are known for their high thermal stability and mechanical strength, which are imparted by the rigid aromatic backbone of the chrysene unit and strong intermolecular hydrogen bonding between the amide linkages. mdpi.com

Polyimides: Another important class of polymers that can be synthesized from this compound are polyimides. The reaction of the diamine with a dianhydride proceeds via a poly(amic acid) intermediate, which is then thermally or chemically cyclized to the final polyimide. acs.orgrsc.orgrsc.orgresearchgate.netacs.org Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and excellent dielectric properties. The incorporation of the chrysene moiety is expected to enhance the thermal and mechanical properties of the resulting polymer.

Other Polymers: this compound can also be used as a monomer in the synthesis of other polymers, such as polyureas, through reaction with diisocyanates. ajgreenchem.comnih.gov The rigid and planar structure of the chrysene unit can influence the morphology and properties of the resulting polymers.

| Polymer Type | Co-monomer | Linkage Formed | General Reference(s) |

| Polyamide | Diacid Chloride | Amide (-CO-NH-) | diva-portal.orggoogle.com |

| Polyimide | Dianhydride | Imide | acs.orgrsc.org |

| Polyurea | Diisocyanate | Urea (-NH-CO-NH-) | ajgreenchem.comnih.gov |

Photochemical Transformations and Stability under Irradiation

Amino-substituted polycyclic aromatic hydrocarbons (PAHs) can undergo photochemical transformations upon exposure to light. tandfonline.comwjpmr.com The photolysis of amino-PAHs can lead to the formation of nitroso and nitro derivatives, which may exhibit different biological activities. tandfonline.com For example, the photolysis of 2-aminofluorene (B1664046) has been shown to produce 2-nitrosofluorene (B1207293) and 2-nitrofluorene. tandfonline.com

The stability of this compound under irradiation is an important consideration for its potential applications in optoelectronic devices. The extended conjugation of the chrysene system suggests that it will absorb in the UV-visible region. The presence of amino groups can influence the excited-state properties and the photochemical reaction pathways. Studies on other amino-PAHs indicate that the photochemical degradation pathways can be complex, leading to a variety of photo-oxidation products. tandfonline.comnih.gov The presence of oxygen and the nature of the solvent can significantly affect the rate and products of photodegradation. acs.org

2,8 Diaminochrysene in Advanced Materials Science and Supramolecular Chemistry Research

Applications in Organic Electronics and Optoelectronics

Organic materials are widely utilized in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their tunable properties and potential for low-cost manufacturing. researchgate.net The performance of these devices is heavily dependent on the molecular structure of the organic semiconductor used. While computational studies have been performed on the charge transport properties of some chrysene (B1668918) derivatives, specific research detailing the application and performance of 2,8-Diaminochrysene in these areas is not present in the available literature. researchgate.net

Charge Carrier Transport Mechanisms in Organic Field-Effect Transistors (OFETs)

The efficiency of OFETs relies on the charge carrier mobility of the semiconductor layer. Charge transport in organic semiconductors is influenced by factors like molecular packing, electronic coupling between molecules, and energetic disorder. nih.govacs.org Theoretical models, including polaron hopping and band-like transport, are used to understand these mechanisms. nih.gov However, there are no specific studies that investigate the charge carrier transport mechanisms, mobility values, or OFET device performance for this compound.

Exciton Dynamics and Energy Transfer in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the dynamics of excitons—bound electron-hole pairs—are critical for efficient light emission. Understanding processes like energy transfer and exciton annihilation is key to improving device quantum efficiency and stability. nih.govresearchgate.netgoogle.com While the fundamental principles of exciton dynamics are well-established for various organic materials, research focusing on the specific excitonic properties or the use of this compound as an emitter or host material in OLEDs has not been found.

Supramolecular Assembly and Self-Organization Principles

Supramolecular chemistry involves the organization of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-defined structures. nih.govwikipedia.org These principles are fundamental in crystal engineering and the development of functional materials. While the chrysene core provides a rigid aromatic platform conducive to such interactions, specific studies detailing the self-assembly behavior of this compound are absent from the scientific literature.

Hydrogen Bonding Networks and Architectures

The presence of two amino (-NH2) groups on the chrysene skeleton suggests that this compound has the potential to form extensive hydrogen bonding networks, acting as both hydrogen bond donors and acceptors. Such networks are crucial in determining the solid-state packing and properties of molecular crystals. researchgate.netrsc.org However, there are no published crystal structures or computational studies that describe the specific hydrogen bonding patterns or resulting supramolecular architectures of this compound.

π-π Stacking Interactions in Molecular Aggregates

As a polycyclic aromatic hydrocarbon, the chrysene moiety is expected to exhibit significant π-π stacking interactions. rsc.orggoogle.com These interactions play a vital role in the electronic properties of organic materials by facilitating charge transport. The arrangement and strength of these interactions depend on the molecular geometry and the influence of substituents. googleapis.com Despite this, specific analysis of the π-π stacking modes and their quantitative impact on the properties of this compound aggregates has not been reported.

Co-crystallization and Polymorphism Engineering

Co-crystallization and polymorphism are key strategies in materials science to modify the physical and chemical properties of organic compounds. By forming co-crystals with other molecules, it is possible to tune properties like solubility and stability. Polymorphs, or different crystalline forms of the same compound, can exhibit distinct properties. There is no available research on the polymorphic behavior of this compound or any attempts at forming co-crystals to engineer its material properties.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry is a branch of supramolecular chemistry where a larger "host" molecule forms a complex with a smaller "guest" molecule through non-covalent interactions. This interaction is fundamental to molecular recognition, where specific hosts selectively bind to certain guests.

Design of Synthetic Receptors for Molecular Recognition

Synthetic receptors are artificially created molecules designed to selectively bind to other molecules (guests). The design of these receptors often involves creating a cavity or binding site that is complementary in size, shape, and chemical properties to the target guest. A thorough review of scientific literature does not indicate that this compound has been utilized as a foundational scaffold for the design of synthetic receptors for molecular recognition. Research in this area tends to focus on other classes of molecules like calixarenes, cyclodextrins, and crown ethers.

Inclusion Complex Formation and Binding Studies

Inclusion complexes are a result of a guest molecule being encapsulated within the cavity of a host molecule. Studies in this area typically involve determining the stoichiometry of the complex, the binding constant, and the thermodynamic parameters of the interaction. There is no available research data from binding studies, such as NMR titration or isothermal titration calorimetry, to suggest the formation of inclusion complexes where this compound acts as either the host or the guest.

Sensor Development Based on Fundamental Chemo-sensing Mechanisms

Chemical sensors are devices that transform chemical information into an analytically useful signal. Many organic molecules are investigated for their potential in sensor applications due to changes in their optical or electronic properties upon interaction with an analyte.

Fluorometric and Colorimetric Response Mechanisms

Fluorometric and colorimetric sensors rely on changes in fluorescence or color, respectively, upon binding with a target analyte. These changes can be due to mechanisms such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or the formation of new chemical species with different absorption and emission properties. There are no specific studies detailing the fluorometric or colorimetric response of this compound upon interaction with specific analytes, and therefore, no data on its potential as a chemo-sensor is available.

Design Principles for Selective Analyte Detection

The design of selective chemosensors involves incorporating a recognition site (receptor) for a specific analyte and a signaling unit (fluorophore or chromophore). The selectivity is achieved by tailoring the receptor to have a high affinity for the target analyte over other potentially interfering species. As there is no information on the use of this compound in sensor development, there are no established design principles for achieving selective analyte detection using this compound.

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from organic linkers and metal nodes (in MOFs) or through strong covalent bonds (in COFs). The properties of these materials are highly dependent on the geometry and functionality of the organic linkers used. The diamino functionality and the rigid aromatic structure of chrysene could theoretically make this compound a candidate as an organic linker. However, a review of the literature on MOF and COF synthesis does not show any reported instances of this compound being used as a building block in the construction of these frameworks. Research in this area has utilized a wide variety of other diamine-containing organic molecules, but not this compound.

Functionalized Derivatives, Analogues, and Oligomers of 2,8 Diaminochrysene

Synthesis of Substituted 2,8-Diaminochrysene Derivatives

The synthesis of the parent this compound can be achieved through methods such as the samarium-induced reductive dimerization of methyl cinnamate (B1238496). pmu.edu.saresearchgate.netmdpi.com This foundational molecule provides two nucleophilic amino groups that can be starting points for further functionalization. However, a broader range of substituted chrysenes is often accessed by building the chrysene (B1668918) core with the desired substituents already in place or by functionalizing a simpler chrysene precursor.

Common strategies for synthesizing substituted chrysene derivatives include:

Electrophilic Aromatic Substitution: Reactions like nitration can introduce nitro groups onto the chrysene skeleton, which can then be reduced to the corresponding amino groups. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds. For instance, a 4,10-dichlorochrysene precursor can be functionalized at the 2 and 8 positions via a sequence involving C-H borylation followed by Suzuki coupling to attach various aryl or alkyl groups. rsc.org

Functionalization of Pre-existing Groups: The amino groups of this compound can be transformed into a wide array of other functional groups. For example, they can be diazotized and converted to halides via the Sandmeyer reaction, providing a handle for subsequent cross-coupling reactions. They can also be acylated or alkylated to modify the electronic properties.

A notable method for accessing 2,8-disubstituted chrysenes involves the conversion of an ester-functionalized chrysene to a boronic acid, which can then be used in coupling reactions to introduce groups like trifluoromethyl (-CF3). rsc.org The versatility of these synthetic routes allows for the preparation of a wide library of chrysene derivatives with precisely controlled substitution patterns.

Table 1: Selected Synthetic Routes for Functionalized Chrysene Derivatives

| Precursor | Reagents/Reaction Type | Resulting Derivative | Reference(s) |

| Methyl Cinnamate | Samarium metal-induced reductive dimerization | This compound | pmu.edu.saresearchgate.netmdpi.com |

| 4,10-Dichlorochrysene | 1. Iridium-catalyzed C-H borylation 2. Suzuki coupling | 2,8-Diaryl-4,10-dichlorochrysene | rsc.org |

| 2,8-Dibromochrysene | Suzuki or Stille coupling | 2,8-Diarylchrysene | researchgate.net |

| Chrysene | Aromatic nitration, then catalytic hydrogenation | Diaminochrysene (isomer mixture) | researchgate.net |

| Ester-functionalized Chrysene | 1. Conversion to boronic acid 2. CuCl/TBHP, Sodium triflinate | 2,8-bis(Trifluoromethyl)chrysene | rsc.org |

Influence of Peripheral Substituents on Electronic and Supramolecular Properties

The introduction of peripheral substituents onto the chrysene backbone is a primary strategy for tuning its electronic and supramolecular characteristics. These modifications directly impact the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap between them, and how the molecules interact and arrange themselves in the solid state. nih.govbeilstein-journals.org

Electronic Properties: The electronic nature of the substituent plays a critical role.

Electron-donating groups (e.g., phenyl, thienyl) tend to raise the HOMO energy level, which can facilitate hole injection and transport in electronic devices. rsc.org

Electron-withdrawing groups (e.g., trifluoromethyl, -CF3) typically lower both the HOMO and LUMO levels, which can enhance electron affinity and improve stability against oxidation. rsc.org

Donor-acceptor structures , where both types of groups are present on the same chrysene molecule, can significantly reduce the HOMO-LUMO gap, shifting the absorption and emission spectra to longer wavelengths (a bathochromic shift). rsc.org

For instance, introducing an aromatic substituent at the 2- and 8-positions causes a pronounced bathochromic shift compared to substitution at the 4,10-positions. rsc.org In dibenzo[g,p]chrysene (B91316) (DBC) derivatives, even electron-donating methoxy (B1213986) groups can lead to higher oxidation potentials if steric hindrance forces them into a conformation that is poorly conjugated with the aromatic core, making their inductive (electron-withdrawing) effect dominant. nih.govbeilstein-journals.org

Supramolecular Properties: Substituents also govern the non-covalent interactions between molecules, such as π-π stacking and hydrogen bonding, which dictate the crystal packing and thin-film morphology. rsc.org

The crystal structure of 2,8-diphenyl-4,10-dichlorochrysene shows no π-π stacking; its solid-state assembly is instead controlled by C-H···π interactions. rsc.org

In contrast, the trifluoromethyl-substituted analogue exhibits a slipped π-π stack arrangement with a close intermolecular distance of 3.26 Å. rsc.org

This control over molecular arrangement is crucial for charge transport in organic semiconductors, as efficient π-orbital overlap between adjacent molecules is necessary for high charge carrier mobility. Functionalization allows for the rational design of materials where electronic properties and solid-state packing are simultaneously optimized for specific applications. utexas.edu

Table 2: Effect of Substituents on the Electronic Properties of Chrysene Derivatives

| Chrysene Derivative | Substituent(s) | Effect on HOMO/LUMO | Key Finding | Reference(s) |

| 2,8-Diphenylchrysene | Phenyl (donating) | HOMO level increased | Enhanced hole-transport characteristics | researchgate.net |

| 2,8-bis(Trifluoromethyl)chrysene | -CF3 (withdrawing) | Both HOMO and LUMO lowered | Increased electron affinity and stability | rsc.org |

| 2-Thienyl-8-CF3-chrysene | Donor-Acceptor | Significantly reduced band gap | Tunable photophysical properties | rsc.org |

| Methoxy-dibenzo[g,p]chrysene | Methoxy (donating) | Oxidation potential increased (unexpectedly) | Steric hindrance limits conjugation, inductive effect dominates | nih.govbeilstein-journals.org |

| Phenylsulfanyl-substituted chrysene | -SPh | Band gap reduction | Facilitates electron transport | researchgate.net |

Oligomeric and Polymeric Structures Incorporating this compound Units

Integrating chrysene units into oligomeric and polymeric architectures is a promising avenue for creating advanced materials that combine the desirable electronic and photophysical properties of the chrysene core with the processability and film-forming capabilities of macromolecules. research-nexus.net The 2,8-positions of the chrysene unit are ideal connection points for building up such extended structures.

Various polymerization techniques have been employed to synthesize chrysene-based polymers:

Palladium-catalyzed cross-coupling reactions , such as the Sonogashira–Hagihara coupling, are widely used to link chrysene monomers with other aromatic units. research-nexus.netacs.org This method has been successfully applied to create dibenzo[g,p]chrysene-based conjugated microporous polymers (CMPs). research-nexus.net

Oxidative cyclization of bis(biaryl)acetylene precursors provides another route to dibenzo[g,p]chrysene-based fluorescent polymers. acs.orgmit.edu

These polymers exhibit a range of interesting properties. For example, dibenzo[g,p]chrysene-ethynylene polymers are highly fluorescent with high quantum yields and long excited-state lifetimes, making them candidates for sensory applications. acs.org Dibenzo[g,p]chrysene-based CMPs have shown significant potential for energy storage and as photocatalysts for visible-light-driven hydrogen evolution. research-nexus.net Boron-chelated heterochrysene units have also been incorporated into polyfluorene backbones, resulting in polymers with tunable emission colors from green to yellow. mdpi.com

The amino groups of this compound make it a particularly valuable monomer. These groups can participate directly in polymerization reactions to form polyimides or polyamides, or they can be readily converted to other reactive groups (like halides) to enable participation in a wider range of coupling chemistries. heteroletters.org

Table 3: Examples of Polymers Incorporating Chrysene Units

| Polymer Type | Monomer(s) | Polymerization Method | Key Properties/Applications | Reference(s) |

| Dibenzo[g,p]chrysene-ethynylene Polymer | Dibenzo[g,p]chrysene, Diethynylbenzene | Pd/Cu-catalyzed cross-coupling | High fluorescence quantum yield, sensory materials | acs.orgmit.edu |

| Dibenzo[g,p]chrysene-based Conjugated Microporous Polymer (CMP) | Dibenzo[g,p]chrysene, Tri-phenylamine (TPA), Benzothiadiazole (BT) | Sonogashira–Hagihara coupling | Energy storage (high capacitance), photocatalytic hydrogen evolution | research-nexus.net |

| Boron-Chelated Heterochrysene Polymer | Boron-chelated N,O-bidentate chrysene, Fluorene | Suzuki coupling | Strong green/yellow fluorescence, tunable emission | mdpi.com |

Heteroatom-Incorporated Chrysene Analogues for Enhanced Functionality

Replacing one or more carbon atoms within the aromatic skeleton of chrysene with heteroatoms—a process known as heteroatom doping—is a powerful strategy to profoundly modify the molecule's fundamental properties. nih.gov Nitrogen, sulfur, and boron are common choices for creating chrysene analogues with enhanced electronic, optical, and catalytic functions. mdpi.comsioc-journal.cnanr.fr

Nitrogen-Doped Analogues (Aza-chrysenes): The introduction of nitrogen atoms creates aza-chrysene derivatives. These materials often have altered HOMO/LUMO energy levels suitable for specific electronic applications. For example, chrysene-based azahelicenes, which are helical N-doped PAHs, have been developed as efficient hole-transporting materials (HTMs) for use in perovskite solar cells. researchgate.net The synthesis of these complex structures can be achieved through methods like twofold 6π-electrocyclization or intramolecular Heck-type annulation. researchgate.netchemrxiv.org

Sulfur-Doped Analogues (Thia-chrysenes): Replacing a benzene (B151609) ring with a thiophene (B33073) ring, or incorporating sulfur atoms in other ways, yields thia-chrysene analogues. The presence of sulfur can influence charge delocalization pathways and reactivity. nih.gov Modern synthetic methods, such as the annulative π-extension (APEX) reaction, provide one-step routes to complex polycyclic thianthrenes from simple aromatic precursors. researchgate.netdntb.gov.ua

Boron-Doped Analogues: Incorporating boron into the chrysene framework, often through chelation with N,O-bidentate ligands built onto the chrysene core, can produce materials with exceptionally high fluorescence quantum yields. mdpi.com This approach has been used to create alternating polymers where the emission color can be tuned by the choice of boron species (e.g., BF₂ or BPh₂), making them highly suitable for applications in organic light-emitting diodes (OLEDs). mdpi.com

The incorporation of heteroatoms is analogous to the doping of inorganic semiconductors, providing a sophisticated method to fine-tune the properties of PAHs for next-generation organic electronics and functional materials. researchgate.net

Table 4: Functionality of Heteroatom-Incorporated Chrysene Analogues

| Heteroatom | Analogue Type | Synthetic Strategy | Enhanced Functionality / Application | Reference(s) |

| Nitrogen | Azahelicene | Intramolecular Heck-type annulation | Hole-transporting material for perovskite solar cells | researchgate.net |

| Nitrogen | N-doped nanographene | Twofold 6π-electrocyclization | Strong emission, large fluorescence quantum yields | chemrxiv.org |

| Sulfur | Thia-chrysene | Multi-step synthesis, electrophilic substitution | Altered metabolism and reactivity pathways | nih.gov |

| Sulfur | Polycyclic Thianthrene | Thia-APEX reaction | Access to complex π-extended sulfur heterocycles | researchgate.netdntb.gov.ua |

| Boron | Boron-chelated heterochrysene | Chelation of N,O-bidentate chrysene ligand | High quantum yield fluorescence, OLED materials | mdpi.com |

Future Research Directions and Perspectives

Exploration of Novel and Efficient Synthetic Routes

The advancement of applications for 2,8-diaminochrysene and its derivatives is fundamentally dependent on the development of new and efficient synthetic methodologies. While methods exist, future research will focus on creating more scalable, cost-effective, and environmentally benign pathways.

One established route involves the samarium metal-induced reductive dimerization of methyl cinnamate (B1238496) to an intermediate adipate (B1204190) ester, which is then converted to this compound. researchgate.netresearchgate.netmdpi.com However, the future lies in exploring diverse synthetic strategies that offer greater control and versatility. Researchers are looking into catalyst-free approaches, such as three-component Domino reactions, which have shown success in producing complex polycyclic heterocycles in high yields. scispace.comtandfonline.com Other promising techniques for PAH synthesis that could be adapted for this compound derivatives include microwave flash pyrolysis and formal [2+2] cycloadditions. unh.edunih.gov

A significant push in modern chemistry is toward "green" and sustainable processes. mdpi.comnih.gov Future synthetic work on this compound will likely prioritize methods that reduce waste, avoid harsh reagents, and minimize energy consumption. The development of such routes is crucial for moving from laboratory-scale synthesis to industrial production for materials applications.

Table 1: Comparison of Potential Synthetic Strategies for Chrysene (B1668918) Derivatives

| Synthetic Method | Potential Advantages | Key Considerations for this compound | Relevant Findings |

|---|---|---|---|

| Samarium-Induced Dimerization | Established route for this compound. researchgate.net | Scalability, cost of reagents. | A unique role for aluminum was noted in the reaction. researchgate.netresearchgate.net |

| Domino Reactions | High efficiency, atom economy, catalyst-free conditions possible. scispace.comtandfonline.com | Requires suitable starting materials for the specific diamino-functionalization. | Proven effective for other polycyclic nitrogen-containing heterocycles. scispace.com |

| Microwave Flash Pyrolysis | Rapid synthesis, potential for novel rearrangements. unh.edu | Control of product distribution, precursor availability. | Used to generate reactive intermediates like arynes for building PAHs. unh.edu |

| Friedel-Crafts Reactions | Classic C-C bond-forming reaction for aromatic systems. | Often requires harsh Lewis acid catalysts, potential for side reactions. | A common method for general PAH synthesis. |

Advanced Characterization Methodologies for Complex this compound Architectures

As chemists synthesize more intricate molecular architectures based on this compound, the need for sophisticated characterization techniques becomes paramount. Future research will require the application and further development of a suite of analytical methods to fully elucidate the structure, purity, and physical properties of these new materials.

Standard techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and mass spectrometry will remain fundamental. mdpi.com However, for complex, larger-scale systems, more advanced methods will be necessary. Two-dimensional NMR techniques will be essential for unambiguous structural assignment. To understand the supramolecular organization and morphology of materials, which is critical for applications in electronics, techniques like X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are indispensable. rsc.orgoatext.comrsc.orgsioc-journal.cn X-ray crystallography, in particular, provides definitive proof of molecular structure and packing in the solid state. acs.org

For applications in organic electronics, thermal stability is a key parameter. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) will be routinely used to determine the decomposition temperatures and phase transitions of new chrysene-based materials. rsc.orgsioc-journal.cn Furthermore, advanced chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are crucial for separating complex mixtures and ensuring the high purity required for high-performance devices. mdpi.comnih.gov

Table 2: Key Characterization Techniques for this compound Systems

| Technique | Information Obtained | Relevance to Future Research |

|---|---|---|

| 2D NMR Spectroscopy | Detailed molecular connectivity and structure. | Unambiguous characterization of complex synthetic products. |

| X-ray Crystallography | Precise 3D molecular structure and crystal packing. acs.org | Understanding structure-property relationships at the molecular level. |

| SEM/TEM | Surface morphology and internal microstructure. oatext.com | Evaluating thin-film quality for electronic device fabrication. |

| TGA/DSC | Thermal stability and phase behavior. rsc.orgsioc-journal.cn | Assessing material suitability for processing and operational lifetime. |

| UV-Vis/PL Spectroscopy | Electronic absorption and emission properties. sioc-journal.cn | Designing materials for optoelectronic applications like OLEDs and sensors. |

| Cyclic Voltammetry | Redox potentials, HOMO/LUMO energy levels. beilstein-journals.org | Evaluating suitability for use as charge-transport or light-emitting layers. |

Interdisciplinary Research with Emerging Fields in Materials Science and Nanoscience

The true potential of this compound will be realized through collaboration between chemists, physicists, materials scientists, and engineers. The unique properties of PAHs make them ideal candidates for a range of applications in emerging technologies. europa.eunih.govcolumbia.edu

A major area of future focus is organic electronics. inesc-mn.ptmdpi.com The chrysene core provides a rigid, planar, and electron-rich scaffold, which is desirable for charge transport. The amino groups can be used as synthetic handles to tune the electronic properties or to anchor the molecule to surfaces. Research into derivatives of this compound could lead to new materials for Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and organic photovoltaics. researchgate.netrsc.orgltfn.gr

Nanoscience represents another exciting frontier. scu.edu.aucase.edu The self-assembly properties of functionalized PAHs could be harnessed to create well-defined nanostructures, such as nanowires or two-dimensional (2D) organic semiconductors. scu.edu.au These "bottom-up" fabrication approaches are central to nanotechnology and could lead to the development of novel sensors, nano-electronic circuits, and smart materials. The convergence of PAHs with fields like bionanotechnology could even yield new biosensors or systems for targeted drug delivery. mdpi.comscu.edu.au The inherent biocompatibility of some organic materials makes this an especially promising long-term goal. scu.edu.au

Theoretical Prediction and Design of Next-Generation this compound Based Systems

In parallel with synthetic and applied research, computational modeling will play a vital role in accelerating the discovery of new this compound-based systems. Theoretical methods allow for the in silico design and screening of candidate molecules, saving significant time and resources in the laboratory.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry and materials science for studying the electronic structure and properties of molecules like this compound. aimspress.comnih.govwikipedia.org DFT can be used to predict key parameters such as HOMO/LUMO energy levels, absorption and emission spectra, and molecular geometries. beilstein-journals.orgnih.govnih.gov This information is critical for understanding structure-property relationships and for designing molecules with specific electronic or optical characteristics. beilstein-journals.orgresearchmap.jp For example, DFT calculations can guide the choice of substituents on the diaminochrysene core to tune its properties for a particular application, such as an electron-transporting material in an OLED. rsc.org

Looking forward, the integration of DFT with machine learning algorithms represents a powerful new paradigm in materials discovery. rsc.org High-throughput screening, driven by computational models, can rapidly evaluate vast virtual libraries of this compound derivatives to identify the most promising candidates for synthesis and testing. This data-driven approach will be essential for navigating the immense chemical space and for the rational design of next-generation materials with unprecedented performance. rsc.org

Q & A

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : UV-Vis spectroscopy identifies π→π* transitions (e.g., absorption maxima ~350 nm in DCM). Fluorescence spectroscopy quantifies quantum yields (e.g., λem ~450 nm). NMR (¹H, ¹³C) resolves amino group environments: aromatic protons appear as doublets (δ 7.2–8.1 ppm), while NH₂ signals are broad (δ 4.5–5.5 ppm). IR confirms NH stretches (~3350 cm⁻¹). For structural validation, compare experimental data with TDDFT-calculated spectra (e.g., B3LYP/6-31G* basis set) .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Thermal stability : Heat samples (40–100°C) in sealed vials; monitor decomposition via HPLC at intervals (0, 24, 48 hrs).

- Photo-stability : Expose to UV light (λ = 254 nm) in quartz cells; track changes using UV-Vis.

- Oxidative stability : Add H₂O₂ (3% v/v) and analyze by LC-MS for oxidation byproducts. Data should be statistically analyzed (e.g., ANOVA for significance) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, TDDFT) resolve discrepancies in experimental vs. theoretical electronic properties of this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or basis set limitations. For accurate modeling:

- Apply polarizable continuum models (PCM) to simulate solvent interactions.

- Compare multiple functionals (e.g., CAM-B3LYP for charge-transfer states).

- Validate with experimental absorption/emission spectra (Table 1). If deviations exceed 10 nm, re-examine conformational sampling or include dispersion corrections .

Q. What strategies address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions may stem from assay variability or impurity artifacts. Mitigate by:

- Standardizing assays : Use identical cell lines (e.g., HEK-293) and controls.

- Batch validation : Ensure compound purity (>98% by HPLC) across studies.

- Meta-analysis : Apply random-effects models to aggregate data from peer-reviewed sources, weighting for sample size and methodology rigor .

Q. How can machine learning (ML) optimize the design of this compound-based materials for photophysical applications?

- Methodological Answer : Train ML models (e.g., random forest, neural networks) on datasets containing structural descriptors (HOMO-LUMO gaps, dipole moments) and performance metrics (e.g., fluorescence efficiency). Use feature importance analysis to prioritize synthetic variables (e.g., substituent electronegativity). Validate predictions via iterative synthesis-test cycles .

Data Presentation and Reproducibility

Q. What are best practices for reporting synthetic and analytical data to ensure reproducibility?

- Methodological Answer :

- Synthesis : Detail catalyst ratios, solvent grades, and reaction times. Example: "Pd(OAc)₂ (5 mol%), XPhos (10 mol%), K₂CO₃ (2 eq), DMF, 100°C, 12 hrs."

- Characterization : Include raw spectral data (e.g., NMR integration values) in supplementary materials.

- Statistical reporting : Provide mean ± SD for triplicate measurements and p-values for comparative analyses .

Q. How should researchers handle missing or incomplete data in studies involving this compound?

- Methodological Answer : Use multiple imputation (MI) for small missing datasets (<10% missingness). For larger gaps, apply sensitivity analysis to assess bias. Report missing data mechanisms (e.g., MCAR, MAR) and justify imputation models (e.g., predictive mean matching) in supplementary documentation .

Tables

Q. Table 1. Comparison of Experimental and TDDFT-Calculated Absorption Maxima for this compound

| Solvent | Experimental λmax (nm) | TDDFT λmax (nm) | Deviation (nm) |

|---|---|---|---|

| Dichloromethane | 348 | 335 | 13 |

| Ethanol | 342 | 338 | 4 |

| Water | 336 | 325 | 11 |

| Data sourced from peer-reviewed studies; TDDFT calculations used CAM-B3LYP/6-31+G(d,p) . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.